

## An In-Depth Technical Guide to Noracetildenafil: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Noracetildenafil, also known as Demethylhongdenafil, is a synthetic compound structurally related to sildenafil, a widely recognized phosphodiesterase type 5 (PDE5) inhibitor. As a sildenafil analogue, noracetildenafil is presumed to share a similar mechanism of action, involving the inhibition of cGMP-specific phosphodiesterase type 5, an enzyme crucial in regulating blood flow in various tissues. This technical guide provides a comprehensive overview of the available scientific information regarding the chemical structure, properties, and biological activity of noracetildenafil. Due to the limited availability of specific quantitative data for noracetildenafil in peer-reviewed literature, information on its parent compound, sildenafil, and other analogues is included for comparative purposes where relevant.

## **Chemical Structure and Properties**

**Noracetildenafil** is chemically designated as 5-[2-ethoxy-5-[2-(4-methyl-1-piperazinyl)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one[1]. It is a derivative of sildenafil, differing by the replacement of the sulfonyl group with an acetyl group.

## **Physicochemical Properties**



A summary of the known physicochemical properties of **noracetildenafil** is presented in Table 1. Data for sildenafil is provided for comparison.

Table 1: Physicochemical Properties of Noracetildenafil and Sildenafil

| Property          | Noracetildenafil                                                                                                           | Sildenafil                                                                                                            |  |
|-------------------|----------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | 5-[2-ethoxy-5-[2-(4-methyl-1-piperazinyl)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one[1] | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one |  |
| Synonyms          | Demethylhongdenafil[1]                                                                                                     | UK-92,480                                                                                                             |  |
| CAS Number        | 949091-38-7[1]                                                                                                             | 139755-83-2                                                                                                           |  |
| Molecular Formula | C24H32N6O3[1]                                                                                                              | C22H30N6O4S                                                                                                           |  |
| Molecular Weight  | 452.6 g/mol [1]                                                                                                            | 474.58 g/mol                                                                                                          |  |
| Melting Point     | 98-101°C (for a similar analogue)[2]                                                                                       | 187-189 °C                                                                                                            |  |
| Solubility        | Soluble in Methanol[1]                                                                                                     | Slightly soluble in water                                                                                             |  |
| Appearance        | Solid[1]                                                                                                                   | White to off-white crystalline powder                                                                                 |  |

Note: Specific quantitative data for some properties of **noracetildenafil** are not readily available in the public domain. Data for a similar analogue is provided for the melting point as a reference.

## **Mechanism of Action and Signaling Pathway**

**Noracetildenafil** is classified as a phosphodiesterase type 5 (PDE5) inhibitor. The mechanism of action of PDE5 inhibitors is well-established and involves the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.



## Foundational & Exploratory

Check Availability & Pricing

In response to sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of several downstream targets. This cascade ultimately causes a decrease in intracellular calcium levels, leading to the relaxation of smooth muscle in the corpus cavernosum and helicine arteries. This vasodilation increases blood flow to the penis, resulting in an erection.

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being the predominant isozyme in the corpus cavernosum. By competitively inhibiting PDE5, **noracetildenafil** prevents the degradation of cGMP, thereby enhancing and prolonging its vasodilatory effects.





cGMP Signaling Pathway and PDE5 Inhibition

Click to download full resolution via product page

cGMP Signaling Pathway and PDE5 Inhibition



## Pharmacological Properties Potency and Selectivity

The inhibitory potency of a PDE5 inhibitor is typically expressed as its half-maximal inhibitory concentration (IC $_{50}$ ). While the specific IC $_{50}$  value for **noracetildenafil** against PDE5 is not readily available in published literature, the IC $_{50}$  values for other common PDE5 inhibitors are provided in Table 2 for context. The selectivity of a PDE5 inhibitor is crucial, as off-target inhibition of other PDE isozymes can lead to side effects. For instance, inhibition of PDE6, found in the retina, can cause visual disturbances, while inhibition of PDE11 may be associated with muscle pain.

Table 2: In Vitro Potency and Selectivity of Common PDE5 Inhibitors

| Compound   | PDE5 IC50 (nM) | Selectivity vs.<br>PDE1 | Selectivity vs.<br>PDE6 | Selectivity vs.<br>PDE11 |
|------------|----------------|-------------------------|-------------------------|--------------------------|
| Sildenafil | 3.7[3]         | >100-fold               | ~10-fold                | ~10-fold                 |
| Tadalafil  | 1.8[3]         | >700-fold               | >10,000-fold            | ~14-fold                 |
| Vardenafil | 0.7            | >1000-fold              | ~15-fold                | >1000-fold               |
| Avanafil   | 5.2[3]         | >100-fold               | >100-fold               | >100-fold                |

Note: Selectivity is expressed as the ratio of IC<sub>50</sub> values (IC<sub>50</sub> for off-target PDE / IC<sub>50</sub> for PDE5). Higher values indicate greater selectivity for PDE5.

# Experimental Protocols In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method to determine the in vitro potency of a test compound like **noracetildenafil** against the PDE5 enzyme.

Objective: To determine the  $IC_{50}$  value of a test compound for the inhibition of PDE5.



Principle: The assay measures the enzymatic activity of PDE5 by detecting the hydrolysis of a fluorescently labeled cGMP substrate. Inhibition of the enzyme by the test compound results in a decrease in the fluorescent signal.

#### Materials:

- Recombinant human PDE5 enzyme
- Fluorescein-labeled cGMP (substrate)
- Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 30 mM MgCl<sub>2</sub>, 1 mM DTT)
- Test compound (Noracetildenafil)
- Positive control (e.g., Sildenafil)
- 384-well microplate
- Plate reader capable of measuring fluorescence polarization

#### Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound and the positive control in an appropriate solvent (e.g., DMSO).
- Reaction Mixture: In the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the PDE5 enzyme.
- Incubation: Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.
- Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescein-labeled cGMP substrate to all wells.
- Reaction Progression: Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
- Measurement: Stop the reaction and measure the fluorescence polarization using a plate reader.



## Foundational & Exploratory

Check Availability & Pricing

• Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. caymanchem.com [caymanchem.com]
- 2. Liquid chromatography ion trap/time-of-flight mass spectrometric study on the fragmentation of an acetildenafil analogue PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RU2239637C1 Improved method for preparing 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-n-propyl-1, 6-dihydro-7h-pyrazil[4,3-d]pyrimidine-7-one Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Noracetildenafil: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563928#noracetildenafil-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com